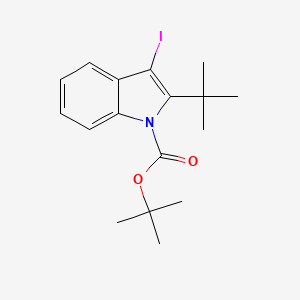![molecular formula C25H24N6O4 B13136255 8-[Acetyl(9H-fluoren-2-yl)amino]-2'-deoxyadenosine CAS No. 86637-09-4](/img/structure/B13136255.png)
8-[Acetyl(9H-fluoren-2-yl)amino]-2'-deoxyadenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-8-yl)-N-(9H-fluoren-2-yl)acetamide is a complex organic compound that belongs to the class of purine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-8-yl)-N-(9H-fluoren-2-yl)acetamide typically involves multi-step organic reactions. The starting materials often include purine derivatives and fluorenyl compounds. The reaction conditions may involve:
Solvents: Common solvents like dimethyl sulfoxide (DMSO), acetonitrile, or methanol.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions may be carried out at elevated temperatures to increase the reaction rate.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving:
Continuous flow reactors: For efficient and scalable production.
Purification techniques: Such as crystallization, chromatography, or recrystallization to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-8-yl)-N-(9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, acetonitrile.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as antiviral or anticancer agents.
Industry: Used in the synthesis of specialty chemicals or pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(6-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-8-yl)-N-(9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating specific enzymes.
Receptors: Binding to cellular receptors to modulate biological pathways.
DNA/RNA: Interacting with nucleic acids to influence gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine derivatives: Known for their roles in cellular signaling.
Purine analogs: Used in chemotherapy and antiviral treatments.
Fluorenyl compounds: Studied for their photophysical properties.
Uniqueness
N-(6-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-8-yl)-N-(9H-fluoren-2-yl)acetamide is unique due to its specific structural features, combining purine and fluorenyl moieties. This unique structure may confer distinct biological activities and chemical properties.
Propriétés
Numéro CAS |
86637-09-4 |
|---|---|
Formule moléculaire |
C25H24N6O4 |
Poids moléculaire |
472.5 g/mol |
Nom IUPAC |
N-[6-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-yl]-N-(9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C25H24N6O4/c1-13(33)30(16-6-7-18-15(9-16)8-14-4-2-3-5-17(14)18)25-29-22-23(26)27-12-28-24(22)31(25)21-10-19(34)20(11-32)35-21/h2-7,9,12,19-21,32,34H,8,10-11H2,1H3,(H2,26,27,28)/t19-,20+,21+/m0/s1 |
Clé InChI |
BTUXSEPMAMXEIZ-PWRODBHTSA-N |
SMILES isomérique |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C4=NC5=C(N=CN=C5N4[C@H]6C[C@@H]([C@H](O6)CO)O)N |
SMILES canonique |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C4=NC5=C(N=CN=C5N4C6CC(C(O6)CO)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



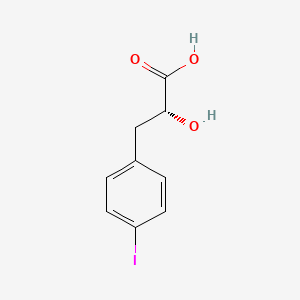
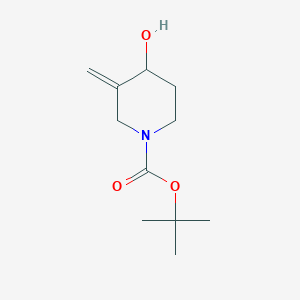
![6-Chloro-1-[(2-phenylethyl)amino]anthracene-9,10-dione](/img/structure/B13136195.png)
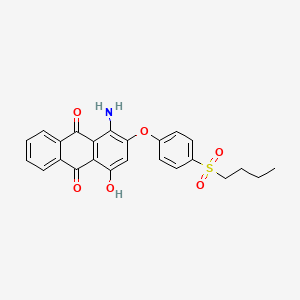
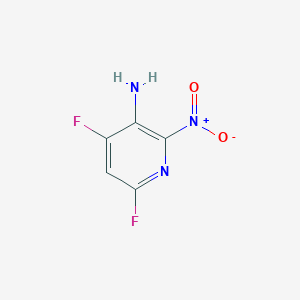

![Benzoicacid,4-[(1E)-2-chloroethenyl]-,methylester](/img/structure/B13136213.png)
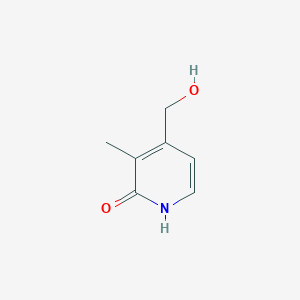
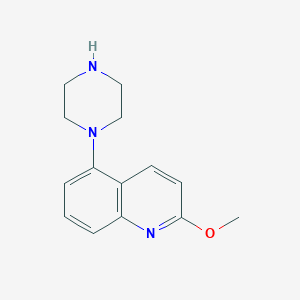
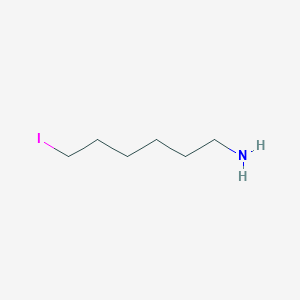
![3-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]benzene-1-sulfonic acid](/img/structure/B13136241.png)
![10,10-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine](/img/structure/B13136245.png)
